molecular formula C7H7NO3 B1282457 2-Amino-6-hydroxybenzoic acid CAS No. 567-62-4

2-Amino-6-hydroxybenzoic acid

Cat. No. B1282457
CAS RN: 567-62-4
M. Wt: 153.14 g/mol
InChI Key: UZSDRHVOBLQYCX-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxybenzoic acid is a derivative of benzoic acid where an amino group and a hydroxy group are substituted at the 2nd and 6th positions of the benzene ring, respectively. Although the provided papers do not directly discuss 2-amino-6-hydroxybenzoic acid, they provide insights into the chemistry of related compounds, such as 2-aminobenzoic acid and 2,6-dihydroxybenzoic acid, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds, such as functionalized amino acids derived from 2-aminobenzoic acid, is discussed in the first paper. 2-Aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford a new class of unnatural amino acids in a zwitterionic form . This suggests that 2-amino-6-hydroxybenzoic acid could potentially undergo similar reactions to yield novel compounds, possibly with interesting biological activities.

Molecular Structure Analysis

The second paper provides information on the molecular structures of salts derived from 2-aminobenzoic acid . The crystal packing is interpreted in terms of strong hydrogen bonds, which are crucial for the stabilization of the crystal structure. This implies that 2-amino-6-hydroxybenzoic acid, with an additional hydroxy group, could form even more complex hydrogen bonding networks, potentially leading to the formation of unique supramolecular structures.

Chemical Reactions Analysis

The first paper also describes the reactivity of 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles, leading to different transformations and the formation of esters and furanones . This indicates that 2-amino-6-hydroxybenzoic acid may participate in similar chemical reactions, with the hydroxy group possibly influencing the reactivity and the types of products formed.

Physical and Chemical Properties Analysis

The third paper discusses the crystal and molecular structure of 2,6-dihydroxybenzoic acid . The acid crystallizes as hydrogen-bonded carboxylic dimers, which suggests that the presence of hydroxy groups in the benzene ring significantly affects the solid-state structure due to hydrogen bonding. This information can be extrapolated to predict that 2-amino-6-hydroxybenzoic acid would also exhibit strong hydrogen bonding, affecting its melting point, solubility, and other physical properties.

The fourth paper provides insights into the crystal structure of a compound containing 4-aminobenzoate . The redetermination of the crystal structure revealed the importance of the position of hydrogen atoms in hydrogen bonding. This could be relevant for understanding the hydrogen bonding patterns in 2-amino-6-hydroxybenzoic acid and how they might influence its crystal structure.

Scientific Research Applications

  • Antioxidant, Anticancer, Antitumor, Anti-diabetic, Anti-inflammatory, Antimicrobial, Anticholesterolemic, Antimutagenic, and Antihypertensive Activities

    • Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
    • Results : The results of these applications have been promising, with hydroxybenzoic acids showing potential for use in the cosmetic, food, pharmaceutical, and health industries .
  • Structural and Biological Properties Study

    • Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been studied for their structural and biological properties .
    • Method : The methods used in these studies typically involve laboratory analysis of the compounds, including spectroscopic analysis, to determine their structural properties. Biological properties are often studied using in vitro or in vivo models .
    • Results : The results of these studies have provided valuable information on the potential application of hydroxybenzoic acids as bioactive components in dietary supplements, functional foods, or even drugs .
  • Plant Allelochemical

    • Application : As a plant allelochemical, hydroxybenzoic acids can inhibit seed germination and root growth .
    • Method : The compound is typically applied to the soil or growing medium and its effects on plant growth are observed .
    • Results : The results have shown that hydroxybenzoic acids can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
  • Biosynthesis Study

    • Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been studied for their biosynthesis .
    • Method : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
    • Results : The results of these studies have provided valuable information on the biosynthesis of hydroxybenzoic acids .
  • Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity Study

    • Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been studied for their anti-/pro-oxidant, lipophilic, antimicrobial, and cytotoxic activities .
    • Method : Anti-/pro-oxidant properties were evaluated using DPPH • (2,2-diphenyl-1-picrylhydrazyl), ABTS •+ (2,2-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid), FRAP (ferric-reducing antioxidant power), CUPRAC (cupric-reducing antioxidant power), and Trolox oxidation assays. Lipophilicity was estimated by means of experimental (HPLC) and theoretical methods .
    • Results : The results of these studies have shown that hydroxybenzoic acids have potential as functional food ingredients, dietary supplements, food antioxidants, preservatives, or drugs .
  • Safety Measures

    • Application : Safety measures for handling 2-Amino-6-hydroxybenzoic acid have been established .
    • Method : Safety measures include the use of particle dust respirators, if necessary, combined with an absorption cartridge; filter respirators with absorption cartridge or canister of the right type; fresh-air hoods or masks .
    • Results : These safety measures help to ensure the safe handling and use of 2-Amino-6-hydroxybenzoic acid .
  • Chemical Structure and Biological Activity Study

    • Application : Hydroxybenzoic acids, including 2-Amino-6-hydroxybenzoic acid, have been studied for their structural and biological properties .
    • Method : The methods used in these studies typically involve laboratory analysis of the compounds, including spectroscopic analysis, to determine their structural properties .
    • Results : The results of these studies have provided valuable information on the potential application of hydroxybenzoic acids as bioactive components in dietary supplements, functional foods, or even drugs .
  • Inhibition of Seed Germination and Root Growth

    • Application : As a plant allelochemical, hydroxybenzoic acids can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .
    • Method : The compound is typically applied to the soil or growing medium and its effects on plant growth are observed .
    • Results : The results have shown that hydroxybenzoic acids can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
  • Safety Measures

    • Application : Safety measures for handling 2-Amino-6-hydroxybenzoic acid have been established .
    • Method : Safety measures include the use of particle dust respirators, if necessary, combined with an absorption cartridge; filter respirators with absorption cartridge or canister of the right type; fresh-air hoods or masks .
    • Results : These safety measures help to ensure the safe handling and use of 2-Amino-6-hydroxybenzoic acid .

Safety And Hazards

2-Amino-6-hydroxybenzoic acid is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 2-Amino-6-hydroxybenzoic acid are promising. There is a need for further studies to understand its mechanism of action, synthesis, and chemical reactions .

properties

IUPAC Name

2-amino-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSDRHVOBLQYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539881
Record name 2-Amino-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-hydroxybenzoic acid

CAS RN

567-62-4
Record name 2-Amino-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SJ Gould, CR Melville, MC Cone - Journal of the American …, 1996 - ACS Publications
… We have previously shown that 2-amino-6-hydroxybenzoic acid, 8, is first converted to its carboxamide before incorporation into sarubicin A, 22 and this may be the next step in the …
Number of citations: 32 pubs.acs.org
HG Bray, WV Thorpe, PB Wood - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… Attempts to prepare 2-amino-6-hydroxybenzoic acid were unsuccessful. … 2-Amino-6-hydroxybenzoic acid. 2-Amino-6-nitrobenzoic acid was prepared by Hofmann degradation of 3-nitro…
Number of citations: 19 www.ncbi.nlm.nih.gov
K Kirimura, S Yanaso, S Kosaka, K Koyama… - Chemistry …, 2011 - journal.csj.jp
… A distinctive signal of estimated chemical shift at ¤ 7.18 (dd) in 2-amino-6-hydroxybenzoic acid, … Other signals of estimated chemical shifts of 2-amino-6hydroxybenzoic acid, 2-amino-4-…
Number of citations: 35 www.journal.csj.jp
H Suzuki, Y Ohnishi, Y Furusho, S Sakuda… - Journal of Biological …, 2006 - ASBMB
… aromatic amino acids but also most biogenic benzene derivatives, such as p-aminobenzoic acid, m-aminobenzoic acid, 2-amino-3-hydroxybenzoic acid, 2-amino-6-hydroxybenzoic acid…
Number of citations: 85 www.jbc.org
N Li, Y Chen, R Chen, M Zhang, T Wu, K Liu - Crystals, 2023 - mdpi.com
… We also used other carboxylic acids, such as 2-amino-6-hydroxybenzoic acid, 2-bromo-6-hydroxybenzoic acid, 3-chloro-2-hydroxybenzoic acid, and 2-hydroxyterephthalic acid in the …
Number of citations: 0 www.mdpi.com
A Palmer - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
For some time reports have appeared that fructosans isolated from a number of different plant species contain small proportions of an aldohexose, usually D-glucose, as an integral part …
Number of citations: 40 www.ncbi.nlm.nih.gov
S Hinsberger, JC de Jong, M Groh… - European journal of …, 2014 - Elsevier
Targeting PqsD is a promising novel approach to disrupt bacterial cell-to-cell-communication in Pseudomonas aeruginosa. In search of selective PqsD inhibitors, two series of …
Number of citations: 45 www.sciencedirect.com
Y Gong - 2017 - open.library.ubc.ca
… “Last chance” oxidation of the amino group of 2-amino-6-hydroxybenzoic acid … 50 Figure 48: Synthesis of 2-amino-6-hydroxybenzoic acid 88 and 2-hydroxy- 6-nitrobenzoic acid 66 from …
Number of citations: 3 open.library.ubc.ca
H Patel, K Chaudhari, P Jain, S Surana - Bioorganic Chemistry, 2020 - Elsevier
Mycobacterium tuberculosis (MTB) infection has become a growing health risk as multi-drug resistant strain (MDR-MTB) has emerged worldwide. The development of isoniazid (INH)-…
Number of citations: 12 www.sciencedirect.com
CCH HO - The Biosynthesis of Secondary Metabolites, 1989 - books.google.com
Particularly clear information on the biogenetic origins of prodigiosin (7.178) was obtained by use of [13C]-labelled precursors. This tripyrrole, it turned out, is constituted in the …
Number of citations: 0 books.google.com

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